molecular formula C20H13Na3O11S3 B219529 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline CAS No. 121034-91-1

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline

Cat. No.: B219529
CAS No.: 121034-91-1
M. Wt: 664.8 g/mol
InChI Key: PEHRPMUOLJFLMT-WVQMWBIHSA-N
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Description

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline is a synthetic compound that combines an acridine moiety with a peptide chain. Acridine derivatives are known for their applications in medicinal chemistry, particularly as potential anticancer agents due to their ability to intercalate into DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline typically involves the following steps:

    Synthesis of the Acridine Derivative: The acridine moiety can be synthesized through various methods, including the cyclization of appropriate precursors.

    Peptide Synthesis: The peptide chain (glycyl-histidyl-lysyl-glycyl) can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods.

    Coupling Reaction: The acridine derivative is then coupled with the peptide chain using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline can undergo various chemical reactions, including:

    Oxidation: The acridine moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the acridine ring or the peptide chain.

    Substitution: Substitution reactions can occur on the acridine ring or the peptide chain.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of acridine N-oxide derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe for studying DNA interactions.

    Medicine: Potential anticancer agent due to its ability to intercalate into DNA.

    Industry: Used in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline involves:

    DNA Intercalation: The acridine moiety intercalates into DNA, disrupting its structure and function.

    Peptide Interaction: The peptide chain may interact with specific proteins or enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye.

    Amsacrine: An acridine derivative used as an anticancer agent.

    Peptide-Acridine Conjugates: Other compounds that combine peptides with acridine moieties.

Uniqueness

4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline is unique due to its specific peptide sequence and the combination of acridine with a peptide chain, which may confer unique biological properties and applications.

Properties

IUPAC Name

(2S)-N-[2-[4-(acridin-9-ylamino)anilino]acetyl]-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N10O4/c36-16-6-5-11-29(44-35(49)30(43-31(46)18-37)17-24-19-38-21-40-24)34(48)45-32(47)20-39-22-12-14-23(15-13-22)41-33-25-7-1-3-9-27(25)42-28-10-4-2-8-26(28)33/h1-4,7-10,12-15,19,21,24,29-30,39H,5-6,11,16-18,20,36-37H2,(H,41,42)(H,43,46)(H,44,49)(H,45,47,48)/t24?,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHRPMUOLJFLMT-WVQMWBIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)C(CCCCN)NC(=O)C(CC5C=NC=N5)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5C=NC=N5)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923643
Record name N-{1-[(2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-1-hydroxyethylidene)amino]-6-amino-1-oxohexan-2-yl}-2-[(2-amino-1-hydroxyethylidene)amino]-3-(4H-imidazol-4-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121034-91-1
Record name 4-(9-Acridinylamino)-N-(glycyl-histidyl-lysyl-glycyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121034911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-[(2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-1-hydroxyethylidene)amino]-6-amino-1-oxohexan-2-yl}-2-[(2-amino-1-hydroxyethylidene)amino]-3-(4H-imidazol-4-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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